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Compound of Interest

Compound Name: 2,2-Dimethoxypropan-1-amine

CAS No.: 131713-50-3

Cat. No.: B138681 Get Quote

Executive Summary & Chemical Identity[1][2][3]
2,2-Dimethoxypropan-1-amine is a specialized bifunctional building block containing a

primary amine and a dimethyl acetal. It is frequently employed in organic synthesis as a

masked form of aminoacetone (1-aminopropan-2-one).

Critical Distinction: Do NOT confuse this compound with 2,2-Dimethoxypropane (DMP), a

common water-scavenging reagent. This guide refers specifically to the amine-functionalized

derivative.

Physicochemical Identity
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Property Value Source/Note

Chemical Name 2,2-Dimethoxypropan-1-amine IUPAC

CAS Number 131713-50-3 [Sigma-Aldrich, 2026]

Molecular Formula -

Molecular Weight 119.16 g/mol -

Appearance Colorless to light yellow liquid -

Boiling Point ~146 °C (at 760 mmHg) Predicted/Observed

Density 0.962 g/cm³ -

LogP (Predicted) -0.7 Hydrophilic

pKa (Predicted) 6.98 ± 0.10

Lower than typical alkyl amines

due to inductive effect of acetal

oxygens.[1][2][3]

Solubility Profile
The solubility of 2,2-Dimethoxypropan-1-amine is governed by the interplay between its polar

primary amine group, the lipophilic methyl groups, and the polar (but non-protic) acetal

functionality.

Solvent Compatibility Table
Data represents consensus based on structural polarity and functional group analysis.
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Solvent Class Solvent Solubility Rating Technical Context

Protic Polar Water (pH > 8) High (>100 mg/mL)

Highly soluble due to

H-bonding capability.

Warning: See Stability

Section regarding pH.

Protic Polar Methanol / Ethanol High (>100 mg/mL)
Ideal solvents for

stock preparation.

Aprotic Polar DMSO / DMF High (>100 mg/mL)
Suitable for biological

assays; low volatility.

Chlorinated
Dichloromethane

(DCM)
High (>50 mg/mL)

Standard solvent for

extraction and

synthesis.

Ethers THF / Diethyl Ether Moderate-High
Soluble; useful for

anhydrous reactions.

Non-Polar Hexane / Heptane Low (<1 mg/mL)

Immiscible; useful for

washing away non-

polar impurities.

Critical Stability Warning: Aqueous Hydrolysis
The defining characteristic of this molecule is the acid-lability of the acetal group. While the

amine functionality suggests solubility in aqueous acid (via protonation), doing so triggers rapid

hydrolysis.

Neutral/Basic Water (pH ≥ 7.5): Stable. The amine exists in equilibrium between free base

and protonated forms, but the acetal remains intact.

Acidic Water (pH < 5.0):UNSTABLE. Acid catalysis hydrolyzes the acetal to a ketone

(aminoacetone), which is reactive and prone to self-condensation (forming pyrazines).

Mechanistic Pathways & Stability Logic
The following diagram illustrates the stability decision tree and the degradation pathway

triggered by improper solvent selection (acidic media).
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Figure 1: Stability decision tree showing the degradation pathway of 2,2-Dimethoxypropan-1-
amine in acidic environments leading to pyrazine formation.

Experimental Protocols
To ensure data integrity, researchers must validate solubility using stability-indicating methods.

Simple visual solubility is insufficient due to the potential for invisible degradation (hydrolysis).

Protocol A: Stability-Indicating Solubility Assessment
(HPLC/NMR)
Objective: Determine solubility while verifying chemical integrity.

Materials:

Deuterated Solvents:

(with

to pH 10),

,

.

Internal Standard: Dimethyl sulfone (inert).

Workflow:

Preparation: Add 10 mg of 2,2-Dimethoxypropan-1-amine to 0.6 mL of solvent.
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Visual Check: Vortex for 30 seconds. Record visual clarity (Clear/Cloudy/Precipitate).

Time-Point Analysis:

T=0: Acquire

-NMR immediately.

T=24h: Re-acquire NMR to check for methanol release (singlet at ~3.3 ppm in

or ~3.1 ppm in

) or ketone methyl signals.

Interpretation:

Intact: Distinct acetal methoxy singlets (~3.2 ppm, 6H).

Degraded: Loss of acetal signal; appearance of free methanol and new methylene signals

adjacent to carbonyl.

Protocol B: Stock Solution Preparation for Biological
Assays
Objective: Prepare a stable 100 mM stock solution.

Solvent Choice: Use anhydrous DMSO or Ethanol. Avoid water for long-term storage.

Weighing: Weigh 11.9 mg of substance into a sterile vial.

Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex until clear.

Storage: Store at -20°C under nitrogen/argon.

Aqueous Dilution: Dilute into aqueous buffer (PBS, pH 7.4) immediately prior to use. Ensure

the final buffer pH does not drop below 7.0.

Handling & Storage Recommendations
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Hygroscopicity: The compound contains ether linkages and an amine, making it potentially

hygroscopic. Moisture ingress can lead to slow hydrolysis over time if traces of acid (e.g.,

from

absorption) are present.

Storage Conditions:

Temperature: 2–8°C (Short term), -20°C (Long term).

Atmosphere: Store under Nitrogen or Argon.

Container: Tightly sealed glass vials with PTFE-lined caps.

Safety: Wear nitrile gloves and safety glasses. Primary amines can be skin irritants.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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